AZD8055 is a potent and selective inhibitor of the mTOR kinase []. mTOR, or mammalian target of rapamycin, is a protein kinase that plays a critical role in cell growth, proliferation, and survival []. AZD8055 acts through an ATP-competitive mechanism, meaning it competes with ATP (adenosine triphosphate) for binding to the mTOR kinase domain, thereby inhibiting its activity []. Studies have shown that AZD8055 has an IC50 (half maximal inhibitory concentration) of 0.8 nM against mTOR kinase activity [].
mTOR exists in two distinct complexes, mTORC1 and mTORC2. AZD8055 has been shown to inhibit the phosphorylation of key substrates downstream of both mTORC1 and mTORC2 signaling pathways []. These substrates include p70S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell growth, regulated by mTORC1 []. Additionally, AZD8055 inhibits the phosphorylation of AKT, a protein involved in cell survival and proliferation, which is a downstream target of mTORC2 [].
Importantly, AZD8055 inhibits the rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1, leading to significant suppression of cap-dependent translation, a key step in protein synthesis [].
In vitro studies have demonstrated that AZD8055 potently inhibits the proliferation of cancer cells, including lung cancer cell lines H838 and A549 []. This anti-proliferative effect is likely due to the inhibition of mTOR signaling, which is essential for cell growth and division. Furthermore, AZD8055 has been shown to induce autophagy, a cellular process of self-degradation and recycling of cellular components, in these cancer cell lines [].
AZD8055 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It is classified as an ATP-competitive small molecule with an impressive inhibitory capacity, demonstrated by an IC50 value of approximately 0.8 nM against mTOR in various assays . The compound has been primarily researched for its potential in oncology, particularly in treating various cancers, including lymphomas and solid tumors .
Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the presence of the pyrido[2,3-d]pyrimidine core suggests potential for targeting specific enzymes or receptors involved in various biological processes []. Further investigation would be needed to elucidate its mechanism of action.
AZD8055 operates through the inhibition of mTOR signaling pathways, which are crucial for regulating cell growth, survival, and autophagy. Its mechanism involves blocking the phosphorylation of downstream targets such as S6 ribosomal protein and AKT at specific serine residues . This inhibition leads to reduced protein synthesis and cell proliferation in cancer cells.
The chemical formula for AZD8055 is C25H31N5O4, and it features a complex structure that includes a pyrido[2,3-d]pyrimidine core linked to a methoxyphenyl group . The compound's structure allows it to effectively bind to the ATP-binding site of mTOR.
AZD8055 has shown significant biological activity in preclinical studies. It effectively inhibits tumor growth in various xenograft models, achieving up to 85% tumor growth inhibition at higher doses in vivo . The compound has also demonstrated activity against a range of cancer cell lines in vitro, indicating its broad potential applicability in cancer therapy.
In clinical trials, AZD8055 was found to have an acceptable safety profile, with dose-limiting toxicities primarily involving elevated liver enzymes. The maximum tolerated dose was established at 90 mg administered twice daily .
The synthesis of AZD8055 involves several steps that typically include:
Specific synthetic routes may vary based on research objectives or modifications intended for enhanced efficacy or reduced side effects .
AZD8055 is primarily investigated for its applications in oncology. It has been studied for:
The compound's ability to inhibit both mTORC1 and mTORC2 makes it a valuable candidate for overcoming resistance seen with traditional mTOR inhibitors like rapamycin .
Interaction studies have indicated that AZD8055 may influence various signaling pathways beyond mTOR. Its effects on AKT phosphorylation suggest potential interactions with the phosphoinositide 3-kinase pathway. Additionally, AZD8055 has been evaluated for its pharmacokinetic properties, demonstrating rapid absorption and a predictable pharmacodynamic profile in preclinical models .
AZD8055 can be compared with several other compounds that target similar pathways:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Everolimus | mTORC1 inhibitor | Used in organ transplantation; less effective on mTORC2 |
Temsirolimus | mTORC1 inhibitor | Approved for renal cell carcinoma |
Rapamycin | mTORC1 inhibitor | Known for immunosuppressive properties |
INK128 | Dual mTORC1/C2 inhibitor | Exhibits efficacy against certain resistant tumors |
AZD8055 stands out due to its dual inhibition of both mTOR complexes, providing a broader therapeutic potential compared to traditional mTOR inhibitors which primarily target only mTORC1 .
AZD8055 exhibits a well-defined molecular composition with the empirical formula C₂₅H₃₁N₅O₄ and a molecular weight of 465.5447 g/mol [1] [2]. The compound demonstrates absolute stereochemistry with two defined stereocenters (2/2) and zero E/Z centers, indicating a highly specific three-dimensional arrangement [1] [2]. The exact mass has been determined as 465.2376 g/mol through high-resolution mass spectrometry, while the monoisotopic mass corresponds to the same value [3] [4]. Chemical Registry Service (CAS) number 1009298-09-2 provides unique identification for this compound [1] [5] [6].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₁N₅O₄ | Multiple sources [1] [5] [6] |
Molecular Weight | 465.5447 g/mol | NCATS Inxight [2] |
Exact Mass | 465.2376 g/mol | MedKoo [3] |
Monoisotopic Mass | 465.2376 g/mol | Dr AFC [4] |
Stereochemistry | Absolute | NCATS Inxight [2] |
Defined Stereocenters | 2/2 | NCATS Inxight [2] |
E/Z Centers | 0 | NCATS Inxight [2] |
Charge | 0 | NCATS Inxight [2] |
Optical Activity | Unspecified | NCATS Inxight [2] |
The systematic chemical name is 5-[2,4-bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol [5] [7], reflecting the complex pyridopyrimidine scaffold with two (3S)-3-methylmorpholin-4-yl substituents and a 3-(hydroxymethyl)-4-methoxyphenyl group [8]. The molecular structure contains 25 carbon atoms, 31 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms arranged in a specific stereochemical configuration [1] [5] [6].
AZD8055 demonstrates markedly limited aqueous solubility but shows good solubility in organic solvents. The compound is completely insoluble in water [9] [10], necessitating the use of organic solvents for dissolution and formulation purposes. Dimethyl sulfoxide (DMSO) provides the highest solubility at 46.55 mg/mL (100.0 mM), though ultrasonic treatment is required for complete dissolution [11] [9].
Solvent | Solubility (mg/mL) | Solubility (mM) | Additional Notes | Source |
---|---|---|---|---|
DMSO | 46.55 | 100.0 | Need ultrasonic | Cayman Chemical [11] |
Ethanol | 20.0 | 42.96 | Standard condition | Selleck Chemicals [9] |
DMF | 10.0 | 21.48 | Standard condition | MedKoo [3] |
Water | Insoluble | Insoluble | Complete insolubility | Multiple sources [9] [10] |
Absolute ethanol | 9.31 | 20.0 | Standard condition | Tocris [12] |
Corn oil (with 10% DMSO) | ≥5 | ≥10.74 | For in vivo use | MedChemExpress [10] |
PEG300 (with DMSO) | ≥2.5 | ≥5.37 | For in vivo use | MedChemExpress [10] |
Tween-80 (with DMSO) | ≥2.5 | ≥5.37 | For in vivo use | MedChemExpress [10] |
SBE-β-CD (with saline) | ≥2.5 | ≥5.37 | For in vivo use | MedChemExpress [10] |
Ethanol provides moderate solubility at 20.0 mg/mL (42.96 mM) [9], while dimethylformamide (DMF) enables dissolution at 10.0 mg/mL (21.48 mM) [3]. For in vivo applications, various formulation strategies have been developed using co-solvents, with corn oil containing 10% DMSO achieving solubility ≥5 mg/mL [10]. The compound exhibits low solubility in aqueous media, requiring stock solution dilution into culture medium immediately before use to avoid precipitation [7] [10].
AZD8055 displays characteristic ultraviolet-visible absorption properties with four distinct absorption maxima at 211, 229, 281, and 387 nm [11]. Nuclear magnetic resonance (NMR) spectroscopy data is available upon request from suppliers, with 1H NMR confirming structural consistency [6] [7]. Mass spectrometry employing electrospray ionization (ESI) in both positive and negative modes provides structural verification [6] [13].
Technique | Parameter | Value | Method/Condition | Source |
---|---|---|---|---|
UV-Vis Spectroscopy | λmax 1 | 211 nm | Standard UV-Vis | Cayman Chemical [11] |
UV-Vis Spectroscopy | λmax 2 | 229 nm | Standard UV-Vis | Cayman Chemical [11] |
UV-Vis Spectroscopy | λmax 3 | 281 nm | Standard UV-Vis | Cayman Chemical [11] |
UV-Vis Spectroscopy | λmax 4 | 387 nm | Standard UV-Vis | Cayman Chemical [11] |
¹H NMR | Availability | Available on request | Standard conditions | Adipogen [6] |
Mass Spectrometry (ESI) | Ionization Mode | Positive/Negative | Standard ESI conditions | Adipogen [6] |
Mass Spectrometry (HPLC-MS) | Purity Analysis | ≥98% purity | HPLC-MS analysis | Multiple suppliers [6] [14] |
Infrared Spectroscopy | Characterization | Structural confirmation | KBr disc/ATR | Standard analysis [11] |
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) consistently demonstrates purity levels ≥98% across multiple suppliers [6] [14]. The UV-visible spectrum reveals absorption characteristics consistent with the pyridopyrimidine chromophore, with wavelengths ranging from the ultraviolet region (211-281 nm) to the near-ultraviolet region (387 nm) [11].
Molecular modeling studies reveal that AZD8055 adopts a specific binding conformation within the adenosine triphosphate (ATP)-binding cleft of mammalian target of rapamycin (mTOR) kinase [15]. The compound exhibits ATP-competitive inhibition with a binding energy of -8.0 kcal/mol, establishing key molecular interactions with essential residues including Trp-2239, Ala-2248, His-2247, and Thr-2245 [16] [15].
Aspect | Description | Method | Source |
---|---|---|---|
Binding Mode | ATP-competitive inhibition | Biochemical assay | Chresta et al. 2010 [15] |
Binding Site | mTOR kinase ATP-binding cleft | Homology modeling | Chresta et al. 2010 [15] |
Binding Energy (AZD8055) | -8.0 kcal/mol | Molecular docking | MOJPB 2017 [16] |
Key Interactions | Trp-2239, Ala-2248, His-2247, Thr-2245 | Docking analysis | MOJPB 2017 [16] |
Conformational Flexibility | Flexible morpholine rings | Computational modeling | Multiple studies [16] [15] |
Structural Classification | Pyridopyrimidine scaffold | X-ray crystallography | PubChem [8] |
Binding Selectivity | ~1000-fold over PI3K | Enzymatic assays | Multiple studies [15] |
Molecular Interactions | Hydrogen bonds, hydrophobic interactions | Computational analysis | Multiple studies [16] [15] |
The pyridopyrimidine scaffold provides a rigid framework, while the two morpholine rings contribute conformational flexibility that enables optimal binding interactions [16] [15]. Homology modeling suggests that AZD8055 binds to the ATP binding cleft of mTOR kinase in a manner analogous to that observed for LY294002 in phosphatidylinositol 3-kinase gamma (PI3Kγ) [15]. The compound demonstrates exceptional selectivity (~1000-fold) for mTOR over phosphatidylinositol 3-kinase (PI3K) isoforms, attributed to specific amino acid differences in the binding pocket [15].
AZD8055 exhibits optimal stability under controlled storage conditions with specific temperature and environmental requirements. The compound maintains stability for one year when stored as supplied at -20°C in a dry, dark environment [17]. Solutions prepared in DMSO remain stable for up to two months when stored at -20°C in sealed vials [17].
Parameter | Value | Conditions | Source |
---|---|---|---|
Storage Temperature (Solid) | -20°C | Dry, dark environment | Multiple suppliers [17] |
Storage Temperature (Solution) | -20°C to -80°C | Inert atmosphere preferred | STEMCELL/MedChemExpress [7] [10] |
Stability Duration (Solid) | 1 year (as supplied) | Original packaging | Multiple suppliers [17] |
Stability Duration (DMSO solution) | 2 months (-20°C) | Sealed vials | ChemDad [17] |
Light Sensitivity | Protect from light | Dark storage recommended | STEMCELL [7] |
pH Stability | Stable under normal conditions | Neutral pH preferred | STEMCELL SDS [18] |
Thermal Stability | Stable at -20°C | Avoid high temperatures | Multiple suppliers [17] |
Oxidation Resistance | Avoid strong oxidizing agents | Inert atmosphere | STEMCELL SDS [18] |
Hydrolysis Resistance | Low aqueous solubility | Avoid aqueous media | Multiple sources [9] [10] |
The compound demonstrates sensitivity to light exposure, requiring protection from prolonged light exposure during storage and handling [7]. Chemical stability is maintained under normal conditions with neutral pH preferences [18]. Strong oxidizing agents should be avoided to prevent degradation, and an inert atmosphere is recommended for long-term storage [18]. The low aqueous solubility inherently provides some protection against hydrolytic degradation [9] [10].
Irritant